molecular formula C15H22N2O3S B4851921 [4-(METHYLSULFONYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE

[4-(METHYLSULFONYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE

Cat. No.: B4851921
M. Wt: 310.4 g/mol
InChI Key: WMYXHONTBAMTHO-UHFFFAOYSA-N
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Description

4-(METHYLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group and a propylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. The methylsulfonyl group is introduced through sulfonation reactions, while the propylphenyl group is added via alkylation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(METHYLSULFONYL)PIPERAZINOMETHANONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-(METHYLSULFONYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, 4-(METHYLSULFONYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic properties. Its interactions with molecular targets in the body could lead to the development of new drugs for various diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular mechanisms are still under investigation, but initial studies suggest that it may influence signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(METHYLSULFONYL)PIPERAZINOMETHANONE apart from these similar compounds is its unique combination of a piperazine ring with a methylsulfonyl and propylphenyl group. This structure provides a distinct set of chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-4-13-5-7-14(8-6-13)15(18)16-9-11-17(12-10-16)21(2,19)20/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYXHONTBAMTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(METHYLSULFONYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE

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